molecular formula C20H19NO6S2 B11266632 Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B11266632
M. Wt: 433.5 g/mol
InChI Key: XBVLYXSWZSJPIB-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is an organic compound with a complex structure that includes a thiophene ring, a sulfamoyl group, and methoxy and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and carbon sources.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced using sulfonamide chemistry, where a sulfonamide is reacted with the thiophene derivative.

    Addition of Methoxy and Phenyl Groups: The methoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H19NO6S2

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

InChI

InChI=1S/C20H19NO6S2/c1-25-14-9-10-16(17(11-14)26-2)21-29(23,24)19-15(13-7-5-4-6-8-13)12-28-18(19)20(22)27-3/h4-12,21H,1-3H3

InChI Key

XBVLYXSWZSJPIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)OC

Origin of Product

United States

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